molecular formula C19H19BrN6O2 B2855309 8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377069-03-9

8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2855309
CAS RN: 377069-03-9
M. Wt: 443.305
InChI Key: PTXBFMRCYXDVBY-MPBZGKQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H19BrN6O2 and its molecular weight is 443.305. The purity is usually 95%.
BenchChem offers high-quality 8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of new functional derivatives of related structures, such as 7-arylalkyl-8-hydrazine theophyllines, which show promise as biologically active substances. These studies explore reactions with carbonyl-containing reagents to obtain substances with potential pharmacological applications, utilizing techniques like nucleophilic addition followed by dehydration (Korobko, 2016).

Potential Therapeutic Applications

Derivatives of the compound have been evaluated for their affinity at adenosine receptor subtypes and for their ability to inhibit monoamine oxidases, identifying potent dual-target-directed A1/A2A adenosine receptor antagonists. These findings suggest their utility in treating neurodegenerative diseases (Brunschweiger et al., 2014).

Drug Design and Development

The compound's derivatives have been synthesized and evaluated for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. These studies highlight the potential of these derivatives as novel purine antimetabolites in drug development (Rida et al., 2007).

Computational Studies

Computational and crystallographic studies have provided insights into the structure of related caffeine derivatives, revealing their nonplanar configuration and stabilizing intermolecular interactions. Such studies aid in understanding the molecular basis of the compound's potential therapeutic effects (Mabied et al., 2014).

properties

IUPAC Name

8-[(2Z)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enyl-5H-purin-7-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN6O2/c1-4-10-26-15-16(24(2)19(28)25(3)17(15)27)22-18(26)23-21-12-14(20)11-13-8-6-5-7-9-13/h4-9,11-12,15H,1,10H2,2-3H3/p+1/b14-11-,21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWUFCAURXKWAM-MPBZGKQBSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC=C)NN=CC(=CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC=C)N/N=C\C(=C\C3=CC=CC=C3)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN6O2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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